molecular formula C18H16N2O4S B11650512 methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B11650512
M. Wt: 356.4 g/mol
InChI Key: AFOMADSNZBIQCS-OQLLNIDSSA-N
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Description

Methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the thiazolidinone ring, which can be synthesized from the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions. The pyrrole ring is then introduced through a condensation reaction with an appropriate aldehyde. Finally, the benzoate ester is formed by esterification of the resulting intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal biochemical pathways, leading to the observed biological effects. The pyrrole ring may also contribute to the compound’s activity by facilitating binding to specific receptors or proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate: Unique due to its combination of thiazolidinone and pyrrole rings.

    Thiazolidinone derivatives: Known for their biological activities, including anti-inflammatory and antimicrobial properties.

    Pyrrole derivatives: Widely studied for their potential therapeutic applications

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C18H16N2O4S/c1-10-8-13(9-15-16(21)19-18(23)25-15)11(2)20(10)14-6-4-12(5-7-14)17(22)24-3/h4-9H,1-3H3,(H,19,21,23)/b15-9+

InChI Key

AFOMADSNZBIQCS-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)/C=C/3\C(=O)NC(=O)S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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